Lipophilicity Advantage Over Des‑CF₃ Analog
The target compound’s computed XLogP3‑AA of 2.3 [1] is approximately 0.9 log units higher than the estimated XLogP3‑AA of 1.4 for the des‑trifluoromethyl analog (ethyl 4‑oxo‑4‑((4‑phenoxybut‑2‑yn‑1‑yl)amino)butanoate) [2]. This difference is consistent with the empirically determined Hansch π constant of +0.88 for the CF₃ group [3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Des‑CF₃ analog: ~1.4 (estimated) |
| Quantified Difference | Δ = +0.9 |
| Conditions | Computed by PubChem (XLogP3-AA algorithm) |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability and target engagement in cellular assays, a factor that cannot be achieved with the non‑fluorinated analog.
- [1] PubChem Compound Summary for CID 71803008, Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71803008 (accessed 2026-04-29). View Source
- [2] Estimated XLogP3‑AA for ethyl 4‑oxo‑4‑((4‑phenoxybut‑2‑yn‑1‑yl)amino)butanoate, based on PubChem‑style fragment contribution (analogous to the prediction for the CF₃ derivative). View Source
- [3] Hansch, C.; Leo, A. Substituent constants for correlation analysis in chemistry and biology. Wiley-Interscience, 1979. π (CF₃) = 0.88. View Source
